molecular formula C10H8N2O2 B1625460 2-Methyl-4-nitroquinoline CAS No. 28673-36-1

2-Methyl-4-nitroquinoline

Cat. No.: B1625460
CAS No.: 28673-36-1
M. Wt: 188.18 g/mol
InChI Key: VPADYBIJEXXKLO-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound has a molecular formula of C10H8N2O2 and is characterized by a quinoline ring system with a methyl group at the second position and a nitro group at the fourth position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroquinoline typically involves the nitration of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the fourth position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the nitro and methyl groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 2-Methyl-4-aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 2-Carboxy-4-nitroquinoline.

Scientific Research Applications

2-Methyl-4-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 2-Methyl-4-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Nitroquinoline: Lacks the methyl group, affecting its reactivity and biological activity.

    2-Methyl-4-aminoquinoline: The amino group imparts different pharmacological properties compared to the nitro group.

Uniqueness: 2-Methyl-4-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPADYBIJEXXKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499775
Record name 2-Methyl-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28673-36-1
Record name 2-Methyl-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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